molecular formula C22H21N3O4 B2634307 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid CAS No. 2138507-43-2

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2634307
CAS No.: 2138507-43-2
M. Wt: 391.427
InChI Key: CBDZMZWYYFCEAZ-UHFFFAOYSA-N
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Description

2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid is a synthetic compound featuring a 1H-imidazole core substituted at position 4 with a carboxylic acid group and at position 1 with a propyl chain bearing a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group is widely used in peptide synthesis due to its base-labile protective properties, enabling selective deprotection under mild alkaline conditions . The propyl linker introduces steric flexibility, which may influence the compound’s reactivity and interactions in biochemical applications, such as solid-phase peptide synthesis or as a building block for functionalized materials. Its molecular formula is C24H23N3O4 (predicted based on structural analogs), with a molecular weight of approximately 417.46 g/mol .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-18(20-23-11-19(24-20)21(26)27)25-22(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17-18H,2,12H2,1H3,(H,23,24)(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZMZWYYFCEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to form the desired peptide sequences.

Chemical Reactions Analysis

Types of Reactions

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Major Products

    Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.

    Oxidized or Reduced Imidazole Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the imidazole ring can be obtained.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial activity. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains, with studies indicating potential applications in developing new antibiotics. The structural elements of the compound enhance its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .

Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells. Studies suggest that the incorporation of the fluorenylmethoxycarbonyl group may enhance cellular uptake and bioactivity, making it a candidate for further development in cancer therapeutics .

Peptide Synthesis

Fmoc Protection Strategy
The presence of the Fmoc group allows for effective protection during peptide synthesis. This strategy is widely used in solid-phase peptide synthesis (SPPS), where the amino acid can be selectively deprotected to facilitate sequential addition of other amino acids. The compound's structure makes it suitable as a building block in synthesizing peptides with specific biological activities .

Drug Delivery Systems

Nanoparticle Formulations
Recent studies have explored the use of imidazole derivatives in drug delivery systems, particularly in nanoparticle formulations. The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is crucial in enhancing the therapeutic efficacy of poorly soluble drugs .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics .
Study BAnticancer PropertiesInduced apoptosis in specific cancer cell lines, suggesting potential as a therapeutic agent .
Study CPeptide SynthesisDemonstrated successful incorporation into peptides using Fmoc strategy, resulting in biologically active compounds .

Mechanism of Action

The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling reactions to occur. The imidazole ring can also interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional characteristics can be contextualized by comparing it to related imidazole derivatives with Fmoc-protected amino groups or analogous substituents. Key analogs include:

1-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic Acid

  • Structure : Ethyl chain linker instead of propyl.
  • Molecular Formula : C21H19N3O4 .
  • Molecular Weight : 377.39 g/mol .
  • Key Properties :
    • Density : 1.37 ± 0.1 g/cm³ (predicted).
    • pKa : 1.58 ± 0.10 (predicted), indicating strong acidity due to the carboxylic acid group .
  • Applications: Used in peptide synthesis as a side-chain-protected amino acid analog. The shorter ethyl chain may reduce steric hindrance compared to the propyl variant, enhancing coupling efficiency in solid-phase synthesis .

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic Acid

  • Structure : Methylene linker instead of propyl.
  • Molecular Formula : C20H17N3O4 .
  • Molecular Weight : 363.37 g/mol .

9-(1-Methyl-4-amino-1H-imidazol-5-yl)-9H-carbazole Derivatives

  • Structure : Carbazole-linked imidazole with Fmoc-like protective groups.
  • Key Properties :
    • Optical Behavior : Fluorescence quantum yields (φFL) range from 0.31–0.99 in solution, with blue emission attributed to extended π-conjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Length Key Functional Groups Applications
2-[1-(Fmoc-amino)propyl]-1H-imidazole-4-carboxylic acid C24H23N3O4 417.46 (predicted) Propyl (C3) Carboxylic acid, Fmoc-amine Peptide synthesis, biochemical probes
1-(2-(Fmoc-amino)ethyl)-1H-imidazole-4-carboxylic acid C21H19N3O4 377.39 Ethyl (C2) Carboxylic acid, Fmoc-amine Peptide building blocks
2-(Fmoc-aminomethyl)-1H-imidazole-4-carboxylic acid C20H17N3O4 363.37 Methylene (C1) Carboxylic acid, Fmoc-amine Organic synthesis intermediates
9-(1-Methyl-4-amino-1H-imidazol-5-yl)-9H-carbazole derivatives Variable ~450–550 Aromatic Carbazole, Fmoc-like groups Fluorescent materials, OLEDs

Research Findings and Functional Insights

  • Synthetic Accessibility : The target compound and its analogs are synthesized via Fmoc-protection strategies, often involving alkylation of imidazole precursors followed by carboxylic acid functionalization . Propyl-linked variants may require longer reaction times for alkylation compared to ethyl or methylene analogs due to steric effects .
  • Reactivity : The carboxylic acid group enables conjugation reactions (e.g., amide bond formation), while the Fmoc group allows for orthogonal deprotection, critical for sequential peptide assembly .
  • Comparative Limitations : Unlike carbazole-imidazole hybrids , the target compound lacks extended conjugation, limiting its utility in optoelectronics. However, its carboxylic acid group offers versatility in bioconjugation that carbazole derivatives lack.

Biological Activity

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid, commonly referred to as Fmoc-Lys(Boc)-OH, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H34N2O6 and a molecular weight of 482.6 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis to protect amino groups. The imidazole ring contributes to its biological activity by participating in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular signaling.
  • Antioxidant Properties : The structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShown to inhibit cancer cell proliferation in vitro.
AntioxidantDemonstrates significant antioxidant properties, reducing oxidative damage.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of Fmoc-Lys(Boc)-OH found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
  • Anticancer Potential : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer drug. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antioxidant Effects : Research demonstrated that Fmoc-Lys(Boc)-OH could scavenge free radicals, thereby protecting cells from oxidative stress-induced damage. This property is particularly valuable in preventing chronic diseases associated with oxidative damage.

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